4,4'-Bis(hexyloxy)biphenyl

Description

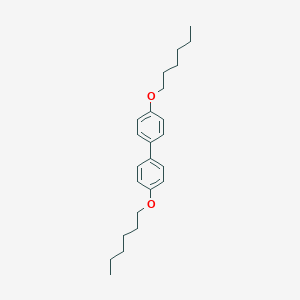

Structure

2D Structure

Properties

IUPAC Name |

1-hexoxy-4-(4-hexoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPALUNJGWGOZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345415 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142450-58-6 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties

Established Synthetic Pathways

One of the most common methods for synthesizing this compound is the Williamson ether synthesis . This reaction involves the alkylation of 4,4'-dihydroxybiphenyl (B160632) with a hexyl halide, such as 1-bromohexane, in the presence of a base like potassium carbonate.

Another synthetic approach is the Ullmann condensation , which can be employed to couple two molecules of a 4-alkoxyphenol derivative.

The Suzuki coupling reaction offers a versatile method for forming the biphenyl (B1667301) core. This involves the palladium-catalyzed cross-coupling of a 4-hexyloxyphenylboronic acid with a 4-halohexyloxybenzene. researchgate.netresearchgate.netarkat-usa.orgmdpi.comnih.gov This method is particularly useful for creating unsymmetrically substituted biphenyls.

Spectroscopic and Physicochemical Characterization

The structural confirmation and purity of this compound are typically determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and elemental analysis. ciac.jl.cn The physicochemical properties of this compound are crucial for its applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₃₄O₂ |

| Molecular Weight | 354.53 g/mol |

| Melting Point | 56-58 °C |

Note: Data may vary slightly depending on the source and purity.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular vibrations within 4,4'-Bis(hexyloxy)biphenyl.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its constituent parts: the biphenyl (B1667301) core and the hexyloxy chains. While a direct spectrum for the compound is not widely published, data from closely related structures, such as its derivatives, provide a reliable indication of its expected vibrational modes. For instance, analysis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate and N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine reveals key spectral features attributable to the this compound moiety. amu.edu.plmdpi.com

The spectrum is expected to prominently feature C-H stretching vibrations from both the aromatic biphenyl rings and the aliphatic hexyloxy chains. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the hexyl groups are observed in the 2850-2960 cm⁻¹ region. amu.edu.plmdpi.com The presence of the ether linkage is confirmed by a strong C-O-C stretching band, usually found in the 1240-1250 cm⁻¹ range. chemsrc.com Vibrations associated with the aromatic C=C bonds of the biphenyl core give rise to absorptions in the 1470-1610 cm⁻¹ region. amu.edu.plmdpi.com

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source Compound for Prediction |

|---|---|---|

| ~2955, 2935, 2862 | Aliphatic C-H stretching (hexyloxy chains) | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~1610, 1506, 1476 | Aromatic C=C stretching (biphenyl core) | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~1250 | Asymmetric C-O-C stretching (ether linkage) | 4,4′-bis[6-(acryloyloxy)hexyloxy]biphenyl chemsrc.com |

| ~1180 | Symmetric C-O-C stretching (ether linkage) | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~820 | Aromatic C-H out-of-plane bending | N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound can be predicted with high accuracy from the spectra of its derivatives. The spectrum will show distinct signals for the aromatic protons of the biphenyl core and the aliphatic protons of the two hexyloxy chains. The aromatic protons, being in different chemical environments, will likely appear as doublets. The protons on the carbons adjacent to the ether oxygen (O-CH₂) will be the most downfield of the aliphatic signals, typically appearing as a triplet. The other methylene (B1212753) groups of the hexyl chain will resonate as multiplets in the upfield region, with the terminal methyl group appearing as a triplet.

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Source Compound for Prediction |

|---|---|---|---|

| ~7.50 | d | Aromatic protons (H2, H2', H6, H6') | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~6.95 | d | Aromatic protons (H3, H3', H5, H5') | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~4.00 | t | -O-CH₂- | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~1.80 | m | -O-CH₂-CH₂- | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~1.3-1.5 | m | -(CH₂)₃-CH₃ | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~0.90 | t | -CH₃ | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum will show signals for the aromatic carbons of the biphenyl core and the aliphatic carbons of the hexyloxy chains. The carbon atoms of the biphenyl ring directly bonded to the oxygen atoms (C4, C4') will be the most downfield of the aromatic signals. The other aromatic carbons will appear in the typical aromatic region. The aliphatic carbons will be found in the upfield region of the spectrum.

| Chemical Shift (δ, ppm) | Carbon Assignment | Source Compound for Prediction |

|---|---|---|

| ~158.8 | Aromatic C4, C4' (C-O) | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~132.8 | Aromatic C1, C1' | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~128.0 | Aromatic C2, C2', C6, C6' | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~114.8 | Aromatic C3, C3', C5, C5' | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~68.1 | -O-CH₂- | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~31.6 | -CH₂- | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~29.3 | -CH₂- | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~25.7 | -CH₂- | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~22.6 | -CH₂- | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

| ~14.0 | -CH₃ | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

Two-Dimensional NMR Techniques (e.g., COSY)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The biphenyl core of this compound is the primary chromophore. The electronic spectrum is expected to be dominated by π-π* transitions of the conjugated biphenyl system. The presence of the hexyloxy groups, which are auxochromes, can cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted biphenyl.

Based on data from related compounds, this compound is expected to exhibit a strong absorption maximum around 280-284 nm. amu.edu.plchemsrc.com

| λ (nm) | Electronic Transition | Solvent | Source Compound for Prediction |

|---|---|---|---|

| ~284 | π-π* | CH₂Cl₂ | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate amu.edu.pl |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of a compound. For this compound, with the molecular formula C₂₄H₃₄O₂, the theoretical monoisotopic mass can be calculated with high accuracy. This technique provides experimental values that can confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical value.

While specific high-resolution mass spectrometry data for this compound is not widely published, analysis of closely related structures, such as N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, demonstrates the power of this technique. For this similar compound, high-resolution mass spectrometry (ESI-TOF) yielded a measured m/z of 604.3228, which is in close agreement with the calculated value of 604.3244 for its protonated form [M+H]⁺. mdpi.com This illustrates the precision of HRMS in confirming molecular formulas.

The fragmentation of this compound under mass spectrometry conditions, typically using techniques like Electron Ionization (EI), can be predicted based on the functional groups present. The molecule consists of a central biphenyl core and two hexyloxy ether linkages. The fragmentation process is expected to involve the following key pathways:

Alpha-Cleavage: The C-C bond adjacent to the ether oxygen is a common site for cleavage. This would result in the loss of an alkyl radical.

Cleavage of the Ether Bond: The C-O bond of the ether can break, leading to the formation of ions corresponding to the biphenyl dialcohol and fragments of the hexyl chain.

Fragmentation of the Alkyl Chain: The hexyloxy chains themselves can undergo fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups.

Biphenyl Core Fragments: Ions corresponding to the stable biphenyl core are also expected to be observed.

A mass spectrum of a related compound, N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, shows the molecular ion peak [M]⁺ at m/z 603 as the base peak (100% relative intensity), with other significant fragments observed. mdpi.com

Table 1: Predicted and Observed Mass Spectrometry Data for Biphenyl Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | HRMS Data (m/z) | Key Fragmentation Observations |

| This compound | C₂₄H₃₄O₂ | 354.53 | Not available | Predicted alpha-cleavage of ether and fragmentation of alkyl chains. |

| N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine | C₄₀H₄₅NO₂S | 603.86 | [M+H]⁺: Calculated 604.3244, Found 604.3228 mdpi.com | Molecular ion is the base peak; loss of components of the hexyloxy chain. mdpi.com |

X-ray Diffraction for Crystal and Molecular Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

The crystal structure of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl , a closely related compound, has been resolved using single-crystal X-ray diffraction. smolecule.com This analysis revealed a planar biphenyl core, a feature that is stabilized by π-π stacking interactions between adjacent molecules. smolecule.com This planarity is a key characteristic of many biphenyl-based liquid crystals and polymers.

Another example is 4,4'-Bis(prop-2-ynyloxy)biphenyl , for which crystallographic data has been determined. This compound crystallizes in the orthorhombic space group P bca. The molecule lies on an inversion center, which results in the two benzene (B151609) rings of the biphenyl unit being coplanar.

The investigation of liquid crystalline polyurethanes synthesized from 4,4-bis(6-hydroxyhexoxy)biphenyl using wide-angle X-ray diffraction (WAXD) has also been reported. researchgate.net These studies show a diffuse peak characteristic of the amorphous regions and, in some cases, sharper diffraction peaks indicating a degree of semicrystalline structure. researchgate.net

Table 2: Crystallographic Data for Related Biphenyl Compounds

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 4,4'-Bis(6-hydroxyhexyloxy)biphenyl | Not Specified | Not Specified | CCDC 618828 smolecule.com | smolecule.com |

| 4,4'-Bis(prop-2-ynyloxy)biphenyl | Orthorhombic | P bca | a = 7.5881 Å, b = 8.2061 Å, c = 22.873 Å |

Computational Chemistry and Theoretical Modeling of Hexyloxybiphenyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of hexyloxybiphenyl systems.

DFT calculations are instrumental in determining the electronic structure of 4,4'-Bis(hexyloxy)biphenyl. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding the molecule's electronic properties and reactivity. The HOMO is associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and electronic transitions. researchgate.netrsc.orgijcce.ac.ir

For instance, in studies of similar biphenyl (B1667301) systems, DFT calculations have shown that the HOMO is often delocalized over the conjugated biphenyl core, while the LUMO may be localized on specific parts of the molecule. rsc.org The distribution of these frontier orbitals determines the charge transfer characteristics and is influenced by the molecular conformation, such as the dihedral angle between the biphenyl rings. rsc.org

Table 1: Representative Calculated Electronic Properties for Biphenyl Systems

| Property | Description | Typical Calculated Values |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.0 to -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -2.0 to -3.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 2.5 to 4.0 eV |

Note: The values presented are typical ranges for biphenyl derivatives and can vary based on the specific substituents and computational methods used.

DFT and its time-dependent extension (TD-DFT) are employed to predict the photophysical properties of molecules like this compound. These properties are fundamental to their application in optoelectronic devices.

Exciton (B1674681) Binding Energy: This is the energy required to separate a photo-excited electron-hole pair (an exciton). researchgate.net Theoretical calculations are crucial for estimating this value, as it influences the efficiency of charge separation in photovoltaic devices. researchgate.netacs.org Lower exciton binding energies are generally desirable for efficient solar cell performance. hse.ru

Reorganization Energy: This parameter quantifies the geometric relaxation energy of a molecule upon charge transfer or excitation. nih.govntu.edu.tw A small reorganization energy is beneficial for efficient charge transport and can lead to higher quantum yields in light-emitting materials by reducing non-radiative decay rates. nih.govntu.edu.tw Calculations have shown that molecular structure and symmetry significantly impact reorganization energy. nih.gov

Radiative Decay Rate: This is the rate at which an excited state deactivates by emitting a photon. TD-DFT calculations can predict the energies of excited states and the probabilities of transitions between them, which are used to estimate radiative decay rates. These predictions are essential for designing efficient light-emitting materials.

DFT calculations can be used to assess the thermal stability of this compound by modeling its degradation pathways. rsc.org By calculating the bond dissociation energies within the molecule, it is possible to identify the weakest bonds that are most likely to break at elevated temperatures. This information helps in understanding the thermal decomposition mechanisms and predicting the long-term stability of materials incorporating this compound. For example, in similar compounds, thermogravimetric analysis (TGA) is used experimentally to measure weight loss with temperature, and these results can be correlated with DFT predictions of degradation to validate the proposed mechanisms. vub.be The degradation of biphenyl compounds can proceed through various routes, often initiated by the cleavage of the bonds connecting the phenyl rings or the substituent groups. ethz.chnih.gov

The charge transfer properties of this compound are critical for its use in electronic applications. DFT calculations provide insights into intramolecular charge transfer by analyzing the distribution of electron density in different electronic states. rsc.org The nature and extent of charge transfer can be influenced by the dihedral angle between the biphenyl rings and the electronic character of the substituents. rsc.org A smaller spatial overlap between HOMO and LUMO orbitals can facilitate intramolecular charge transfer. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. arxiv.org For systems like this compound, MD simulations are particularly useful for investigating dynamic behavior and phase transitions, such as those observed in liquid crystals. researchgate.netresearchgate.netplos.org

By simulating the system at different temperatures, MD can reveal how the molecules arrange themselves and how these arrangements change, leading to phase transitions. researchgate.net These simulations can provide detailed information about the orientation and motion of individual molecules, which is difficult to obtain from experiments alone. nih.gov For instance, MD simulations have been used to study the phase transitions in similar long-chain biphenyl derivatives, revealing the mechanisms of conformational changes and the evolution of crystal structures with temperature. researchgate.net

Correlation of Theoretical Predictions with Experimental Observations

A crucial aspect of computational modeling is the validation of theoretical predictions against experimental data. rsc.org For this compound and related compounds, this involves comparing calculated properties with those measured experimentally.

Electronic Properties: Calculated HOMO and LUMO energies can be correlated with electrochemical measurements, such as cyclic voltammetry, which provide information about oxidation and reduction potentials. rsc.org

Photophysical Properties: Predicted absorption and emission spectra from TD-DFT calculations can be directly compared with experimental UV-Vis and photoluminescence spectra. bohrium.com

Structural Properties: The molecular geometries optimized by DFT can be compared with crystal structures determined by X-ray diffraction. rsc.org

Thermal Properties: Theoretical predictions of thermal stability and degradation pathways can be validated by experimental techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). vu.lt

Good agreement between theoretical and experimental results enhances the reliability of the computational models and allows for their use in predicting the properties of new, yet-to-be-synthesized molecules. bohrium.com

An in-depth examination of the chemical compound this compound reveals its significant role in the field of materials science, particularly due to its liquid crystalline properties. This article explores the mesophase behavior of this compound, detailing its thermotropic phases and the thermodynamics of its transitions.

Role As a Monomer in Polymer Chemistry

Synthesis of Liquid Crystalline Polymers

A significant application of this compound is in the synthesis of main-chain liquid crystalline polymers. For example, it can be reacted with diisocyanates to form liquid crystalline polyurethanes. researchgate.netsmolecule.com These polymers combine the properties of liquid crystals with the mechanical strength and processability of polymers, making them suitable for high-performance fibers and films.

Incorporation into Conjugated Polymers for Optoelectronic Applications

This compound can also be incorporated as a building block into conjugated polymers for optoelectronic applications. These polymers are designed to have specific electronic and optical properties for use in devices such as OLEDs and organic photovoltaics. The biphenyl (B1667301) unit contributes to the polymer's conjugation length and electronic properties, while the hexyloxy side chains enhance solubility and processability.

Conclusion

Synthesis of Acrylate and Hydroxyl-Functionalized Derivatives

The introduction of functional groups like acrylates and hydroxyls onto the 4,4'-Bis(hexyloxy)biphenyl structure is crucial for applications such as polymer dispersed liquid crystals and other advanced materials. ciac.jl.cn

A mesogenic diacrylate monomer, 4,4'-bis[6-(acryloyloxy)hexyloxy]biphenyl, was synthesized through a two-step process. ciac.jl.cn An improved method involved first synthesizing 4,4'-bis[6-(hydroxyl)hexyloxy]biphenyl. This intermediate was then reacted with acryloyl chloride to yield the final diacrylate monomer. ciac.jl.cn This approach was found to be more efficient, with a higher yield compared to traditional methods that might involve a bromo-intermediate. ciac.jl.cn

The synthesis of hydroxyl-functionalized derivatives can also be approached through the esterification of 4,4'-dihydroxybiphenyl (B160632) with a protected hydroxy-containing acid, followed by deprotection. For instance, the reaction of 4,4'-dihydroxybiphenyl with a suitable acid can yield ester derivatives. researchgate.net Furthermore, direct C(sp²)–H hydroxylation of [1,1′-biphenyl]-2-ols using a palladium catalyst has been reported for the synthesis of 2,2′-biphenols, showcasing another route to hydroxylated biphenyl structures. rsc.org

Derivatization for Extended Conjugated Systems and Luminophores

The derivatization of this compound is a key strategy for the development of advanced materials with tailored electronic and photophysical properties. By extending the π-conjugated system of the biphenyl core, researchers can fine-tune the absorption and emission characteristics, leading to the creation of novel luminophores for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Common synthetic methodologies to achieve this include cross-coupling reactions and the introduction of various functional groups that enable further transformations.

A significant approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to introduce new aromatic or heteroaromatic moieties. For instance, the Suzuki cross-coupling of tert-butyl bis(4-bromophenyl)carbamate with (4-(hexyloxy)phenyl)boronic acid, followed by hydrolysis, yields bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine, a triarylamine derivative of interest for organic photovoltaic materials. mdpi.com Similarly, the Buchwald-Hartwig cross-coupling has been employed to synthesize N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine from bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene. mdpi.comresearchgate.net This method allows for the direct formation of carbon-nitrogen bonds, incorporating electron-rich thiophene (B33073) units into the biphenyl structure. mdpi.com The use of a biphenyl group in such triarylamino-containing donors has been noted to potentially enhance the photovoltaic characteristics of dyes. mdpi.com

Another strategy for extending conjugation is through the functionalization of the biphenyl core to enable polymerization or the attachment of vinyl units. The bromination of 4,4'-bis(octyloxy)biphenyl, for example, yields 3,3′-dibromo-4,4′-bis(octyloxy)biphenyl, a monomer that can undergo polymerization to form extended conjugated systems. tandfonline.com Furthermore, the synthesis of dialdehydes from biphenyl precursors allows for subsequent Wittig and Knoevenagel reactions. semanticscholar.org These reactions are instrumental in creating luminophores with extended conjugated chains composed of alternating phenyl, vinyl, or heterocyclic units, which are potential electroluminescent materials. semanticscholar.orgumich.edu The incorporation of heterocyclic units such as carbazole (B46965) and dibenzothiophene (B1670422) is a common tactic to modulate the charge transport properties and light-emitting characteristics of the final material. semanticscholar.orgumich.edu

The table below summarizes selected derivatization reactions of 4,4'-bis(alkoxy)biphenyl analogues for the synthesis of extended conjugated systems and luminophores.

| Precursor | Reagents | Reaction Type | Product | Yield (%) | Ref. |

| tert-Butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Suzuki Cross-Coupling | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | - | mdpi.com |

| Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene | Pd₂(dba)₃, NaOBuᵗ | Buchwald-Hartwig Cross-Coupling | N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine | - | mdpi.com |

| 4,4′-Bis(octyloxy)biphenyl | Bromine, glacial acetic acid | Bromination | 3,3′-Dibromo-4,4′-bis(octyloxy)biphenyl | 92 | tandfonline.com |

The following table details various synthesized luminophores and conjugated molecules derived from biphenyl precursors.

| Compound | Synthetic Method | Key Features | Application | Ref. |

| N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine | Buchwald-Hartwig cross-coupling | Triarylamine with thiophene unit | Optoelectronic devices | mdpi.com |

| Poly(2,7-(9,9-dihexylfluorene)-3,3′(4,4′-bis(hexyloxy)biphenyl)) | Suzuki polycondensation | Polymer with alternating fluorene (B118485) and biphenyl units | Organic electronics | tandfonline.com |

| Luminophores with alternating phenyl, vinyl or heterocyclic units | Wittig and Knoevenagel reactions | Extended π-conjugated chains | Electroluminescent materials | semanticscholar.orgumich.edu |

| 4,4′-Bis(carbazol-9-yl)biphenyl (CBP) | - | Hole transport material with carbazole units | OLEDs, OFETs | sigmaaldrich.com |

Integration in Polymer Science and Advanced Materials

Liquid Crystalline Polyurethanes (LCPUs) and Thermosets

The integration of the 4,4'-bis(hexyloxy)biphenyl moiety, often in a diol form like 4,4'-bis(6-hydroxyhexoxy)biphenyl, into polyurethane chains leads to the formation of thermotropic liquid crystalline polyurethanes (LCPUs). These materials exhibit ordered phases between the crystalline solid and isotropic liquid states, which can be controlled by temperature.

Polymerization and Cross-linking

LCPUs are typically synthesized through a polyaddition reaction. This process involves the reaction of a diol containing the biphenyl (B1667301) mesogen, such as 4,4'-bis(6-hydroxyhexoxy)biphenyl (BHHBP), with a diisocyanate. researchgate.net Various diisocyanates can be used, including 3,3'-dimethyl-4,4'-biphenylene diisocyanate (TODI) and 2,4-toluenediisocyanate (2,4-TDI), to create main-chain LCPUs where the mesogenic units are part of the polymer backbone, connected by flexible spacers from the diol and urethane (B1682113) linkages. researchgate.net

The general polymerization scheme can be represented as:

Diol (containing the biphenyl mesogen) + Diisocyanate → Linear Liquid Crystalline Polyurethane

By controlling the molar ratio of the mesogenic diol to other comonomers, the properties of the resulting polyurethane can be tailored. For instance, novel LCPUs have been synthesized by reacting 4,4′-Bis-(2-hydroxyhexoxy)biphenyl (BP2) and N,N′-bis(2-hydroxyhexyl)-dicarboxyimide (BHDI) with 2,4-toluenediisocyanate (2,4-TDI). researchgate.net

To create thermoset materials, cross-linking agents are introduced. For example, a tetra-functional alcohol like pentaerythritol (B129877) (PTOL) can be used as a crosslinker to form a well-defined polyurethane network. rsc.org This transforms the linear polymer chains into a three-dimensional network, enhancing the material's stability. Another approach involves using mesogenic diacrylate monomers, such as 4,4'-bis[6-(acryloyloxy)-hexyloxy]biphenyl (BAB6), which can be photopolymerized to form a cross-linked polymer network within a liquid crystal host. scientific.net

Polymer Network Morphology and Electro-optical Properties

The morphology of the polymer network in these materials is intrinsically linked to the liquid crystalline phase in which polymerization or cross-linking occurs. The anisotropic order of the liquid crystal phase acts as a template for the forming polymer network. cmu.edu For instance, in polymer-stabilized liquid crystals (PSLCs), the photopolymerization of a monomer like BAB6 within a liquid crystal host results in a network of polymer strands that are oriented along the direction of the liquid crystal director. scientific.netcmu.edu This templating effect fixes the liquid crystalline texture, which in turn governs the material's electro-optical properties.

The morphology, often visualized using scanning electron microscopy (SEM) after removing the low molecular weight liquid crystal, can range from fibrous networks to more aggregated structures, depending on factors like monomer concentration and polymerization conditions. scientific.netcmu.edu In LCPUs, the microphase separation between the rigid mesogenic hard segments and the flexible soft segments leads to the formation of ordered domains. These materials often exhibit nematic or smectic liquid crystalline textures, which can be identified using polarized optical microscopy (POM). researchgate.netnih.gov For example, LCPUs synthesized from BHHBP and TODI have been shown to exhibit a nematic phase with a characteristic threaded texture over a wide temperature range. researchgate.net

The electro-optical properties of these materials are a direct consequence of their morphology. In PSLCs, the polymer network stabilizes the liquid crystal alignment, affecting properties like switching voltage, response time, and contrast ratio. Research on PSLC films prepared with BAB6 demonstrated that as the monomer concentration was increased, the polymer network became denser, which influenced the electro-optical response. scientific.net At an optimal concentration of 7% BAB6, a response time of 7 ms (B15284909) and a contrast ratio of 16.8 were achieved. scientific.net

| Monomer Concentration | Response Time (ms) | Contrast Ratio |

| 7% BAB6 | 7 | 16.8 |

An interactive data table showing the electro-optical properties of a PSLC film at a specific concentration of 4,4'-bis[6-(acryloyloxy)-hexyloxy]biphenyl (BAB6). scientific.net

Mechanical and Thermal Stability of Derived Polymers

The incorporation of the rigid biphenyl unit into the polyurethane backbone significantly influences the mechanical and thermal properties of the resulting polymers. The strong intermolecular interactions arising from the mesogenic hard segments contribute to enhanced thermal stability and mechanical strength.

Thermogravimetric analysis (TGA) of LCPUs derived from BHHBP and TODI indicates high thermal stability, with decomposition temperatures exceeding 300°C. researchgate.net Similarly, polyurethane networks exhibit robust thermal properties, with their stability being dependent on the degree of cross-linking and the nature of the constituent segments.

The mechanical properties, such as tensile strength and hardness, are governed by the microphase-separated morphology. The hard segment domains, formed by the biphenyl mesogens and urethane linkages, act as physical cross-links, reinforcing the soft segment matrix. koreascience.krias.ac.in This results in materials that can range from rigid plastics to tough elastomers, depending on the composition. ias.ac.innih.gov For instance, rigid polyurethanes generally possess higher hardness due to a higher concentration of hard segments and greater cross-link density. ias.ac.in The development of well-defined network architectures, as seen in side-chain liquid crystalline polyurethane networks (SCLCPU-Ns), can lead to materials with excellent shape memory properties. rsc.org

Polymer Electrolyte Membranes (PEMs) for Fuel Cells

While this compound itself is not ionically conductive, its derivatives can be incorporated into the backbone of polymers used for proton exchange membranes (PEMs) in fuel cells. By chemically modifying the biphenyl unit to include sulfonic acid groups, it can become a key component in creating polymers with tailored proton conductivity and stability. These are typically sulfonated poly(arylene ether)s. mdpi.comresearchgate.net

Proton Conductivity and Ion Exchange Capacity

The primary function of a PEM is to transport protons from the anode to the cathode. mdpi.com This is achieved by incorporating negatively charged functional groups, such as sulfonic acid (-SO₃H), into the polymer structure. The performance of a PEM is often characterized by its proton conductivity and ion exchange capacity (IEC). IEC is a measure of the number of exchangeable protons per unit weight of dry polymer, typically expressed in milliequivalents per gram (meq/g). researchgate.net

In polymers containing sulfonated biphenyl units, a higher degree of sulfonation leads to a higher IEC. This, in turn, generally results in higher water uptake and increased proton conductivity, as the sulfonic acid groups and absorbed water molecules form pathways for proton transport. scienceopen.com For example, block copolymers designed with hydrophilic sulfonated blocks and hydrophobic blocks containing units like hexyloxy-biphenyl can achieve high IEC values. Research on a poly(5'-hexyloxy-1',4-biphenyl)-b-poly(2',4'-bispropoxysulfonate-1',4-biphenyl) block copolymer demonstrated an IEC of 2.13 meq/g and a proton conductivity of approximately 320 mS/cm at 80°C and 90% relative humidity. researchgate.net This performance was superior to similar polymers with a non-alkoxy substituted biphenyl unit, suggesting the hexyloxy group influences the polymer's morphology and properties. researchgate.net

| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (mS/cm at 80°C, 90% RH) |

| HBP-b-xBPSBP* | 2.13 | ~320 |

| BP-based polymer** | 1.69 | ~200 |

*HBP-b-xBPSBP: poly(5'-hexyloxy-1',4-biphenyl)-b-poly(2',4'-bispropoxysulfonate-1',4'-biphenyl) researchgate.net **Polymer with p-biphenyl hydrophobic block researchgate.net

An interactive data table comparing the properties of PEMs with and without the hexyloxy-substituted biphenyl unit.

Hydrophilic/Hydrophobic Nanophase Separation

A crucial factor in the performance of advanced PEMs is the development of a well-defined nanophase-separated morphology. scispace.com This refers to the spontaneous organization of the polymer into distinct hydrophilic and hydrophobic domains at the nanoscale. mdpi.com The hydrophobic regions, which would include the biphenyl and hexyloxy parts of the polymer backbone, provide mechanical stability and prevent excessive swelling in water. The hydrophilic domains, containing the sulfonic acid groups, absorb water and aggregate to form interconnected channels that facilitate efficient proton transport. mdpi.comresearchgate.net

The architecture of the polymer, such as in block copolymers, is designed to promote this phase separation. researchgate.netscispace.com The presence of flexible alkyl ether side groups, like the hexyloxy chains on the biphenyl unit, can enhance the contrast between the hydrophobic and hydrophilic blocks, leading to more distinct and well-connected proton-conducting channels. researchgate.net This improved morphology can lead to higher proton conductivity even at moderate water uptake levels, which is desirable for maintaining the dimensional stability of the membrane during fuel cell operation. researchgate.netscienceopen.com Atomic force microscopy (AFM) is often used to visualize these phase-separated structures, confirming the formation of discrete ionic clusters within the polymer matrix. rsc.org

Photoresists and Coatings Development

The integration of this compound and related alkoxybiphenyl structures into the formulation of photoresists and advanced coatings is an area of growing interest, primarily driven by the unique properties imparted by the biphenyl core and the alkoxy side chains. These compounds are being explored for their potential to enhance resolution, thermal stability, and processing characteristics in photolithographic processes, as well as to improve the durability and functionality of protective and optical coatings.

In the realm of photoresists , which are critical materials in the fabrication of microelectronics and other micro-patterned devices, the incorporation of biphenyl moieties can offer significant advantages. While direct research on this compound in photoresist formulations is not extensively documented, the principles governing the use of similar aromatic compounds provide a strong indication of its potential contributions. Biphenyl derivatives are known to act as photosensitizers in photopolymerization processes. mdpi.com In these systems, the biphenyl compound can absorb light energy and transfer it to a photoinitiator, thereby increasing the efficiency of the polymerization process that forms the basis of many photoresist materials.

The liquid crystalline properties inherent to many long-chain alkoxybiphenyls also present intriguing possibilities for creating highly ordered structures within a photoresist film. This molecular ordering could translate to finer line and space resolution in the final patterned substrate. For instance, the self-assembly of liquid crystalline biphenyl derivatives can be controlled by photo-patterning techniques, allowing for the creation of complex, high-resolution patterns. mdpi.comtechnologypublisher.comsemanticscholar.orghkust.edu.hk

The table below outlines the potential roles and effects of incorporating alkoxybiphenyls, such as this compound, into photoresist formulations, based on the known properties of related compounds.

| Property | Potential Role of Alkoxybiphenyl | Anticipated Effect on Photoresist Performance |

| Photosensitivity | Can act as a photosensitizer, absorbing and transferring light energy. | Increased curing speed and efficiency of photopolymerization. |

| Thermal Stability | The rigid biphenyl core enhances thermal stability. | Improved resistance of the photoresist pattern to high temperatures during subsequent processing steps like etching. |

| Liquid Crystallinity | Promotes self-assembly and molecular ordering within the film. | Potential for higher resolution patterning and anisotropic properties. |

| Solubility | The hexyloxy chains improve solubility in organic solvents. | Enhanced processability and film-forming characteristics. |

In the development of advanced coatings , this compound and its analogues are being investigated for their ability to improve a range of material properties. The rigid and stable nature of the biphenyl structure can contribute to enhanced mechanical strength, thermal stability, and chemical resistance in the resulting polymer networks of coatings.

One area of significant research is the use of biphenyl-based epoxy monomers to create high-performance coatings. While not a direct application of this compound itself, the synthesis of epoxy resins from biphenol (the precursor to this compound) demonstrates the value of the biphenyl moiety in this context. The introduction of biphenyl units into epoxy resins can lead to the formation of liquid crystalline structures, which can improve the ordering of the polymer network and enhance properties like thermal conductivity.

Furthermore, the long alkyl chains of this compound can influence the surface properties of coatings. The hydrophobic nature of the hexyloxy groups can be leveraged to create water-repellent or low-friction surfaces. Research into the structure-property relationships of flexible alkoxysilane automotive coatings has highlighted the importance of molecular structure in determining the scratch and mar resistance of a coating. researchgate.net

The following table summarizes the potential impact of incorporating this compound or similar structures into advanced coating formulations.

| Coating Property | Potential Contribution of this compound | Research Findings on Related Biphenyl Compounds |

| Mechanical Strength | The rigid biphenyl core can increase the hardness and durability of the coating. | Biphenyl-based epoxy resins exhibit enhanced mechanical properties. |

| Thermal Stability | The aromatic structure provides inherent thermal resistance. | Liquid crystalline epoxy resins with biphenyl units show high thermal conductivity. |

| Chemical Resistance | The stable aromatic rings can improve resistance to chemical attack. | Epoxy coatings are known for their excellent chemical resistance. |

| Surface Properties | The hexyloxy chains can impart hydrophobicity and modify surface energy. | Alkoxysilane coatings demonstrate tunable surface properties based on their chemical structure. researchgate.net |

| Optical Properties | The liquid crystalline nature can be used to create coatings with specific optical properties, such as polarization control. | Photo-alignment of liquid crystal polymers with biphenyl side groups is used to create optical films. mdpi.com |

Structure Property Relationships and Molecular Engineering

Correlation of Molecular Conformation with Mesophase Stability

The stability of the mesophases in liquid crystals, including those based on 4,4'-Bis(hexyloxy)biphenyl, is intrinsically linked to the molecule's conformation. The presence of polar alkoxy groups, such as the hexyloxy chains in this compound, plays a crucial role in enhancing mesophase stability. This enhancement is largely attributed to increased pi-pi stacking interactions between the biphenyl (B1667301) cores. The lone pairs of electrons on the oxygen atoms of the alkoxy groups can lead to extended conjugation, which in turn promotes a more ordered packing of the molecules. researchgate.net

Research has shown that compared to biphenyl compounds with alkyl chains, those with alkoxy chains exhibit significantly increased mesophase stability. researchgate.net This is because the alkoxy groups contribute to a more favorable molecular arrangement for the formation of smectic phases. For instance, even with a relatively short hexyloxy chain, a pronounced smectic B and smectic A mesomorphic order is observed over a nematic phase. researchgate.net The stability of these mesophases, however, can be influenced by the length of the alkoxy chain, with transition temperatures generally decreasing as the chain length increases. researchgate.net

| Compound Type | Key Structural Feature | Effect on Mesophase Stability | Observed Mesophases |

|---|---|---|---|

| Alkoxy-terminated Biphenyls | Presence of polar alkoxy groups | Increased stability due to enhanced pi-pi stacking | Predominantly Smectic B (SmB) and Smectic A (SmA) |

| Alkyl-terminated Biphenyls | Presence of non-polar alkyl groups | Lower stability compared to alkoxy-terminated analogues | More likely to exhibit nematic phases |

Impact of Substituent Position and Nature on Electronic Properties

The electronic properties of biphenyl derivatives are highly sensitive to the position and chemical nature of substituents on the aromatic rings. Density Functional Theory (DFT) studies have been instrumental in elucidating these effects. The introduction of various functional groups can significantly alter the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby tuning the electronic and optical properties of the molecule.

For example, the substitution of electron-withdrawing groups, such as a nitro (NO2) group, can lower both HOMO and LUMO energy levels, impacting properties like ionization potential and electron affinity. ru.nlmdpi.com Conversely, electron-donating groups, like the hexyloxy groups in this compound, tend to raise the HOMO energy level. These modifications directly influence the material's potential applications in electronic devices. The strategic placement of these substituents allows for precise control over the electronic characteristics of the biphenyl system. ru.nlmdpi.com

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Impact on Electronic Properties |

|---|---|---|---|

| Electron-Donating (e.g., -OR) | Increases | Slightly Increases | Lower ionization potential |

| Electron-Withdrawing (e.g., -NO2) | Decreases | Decreases | Higher electron affinity |

Rational Design for Enhanced Optoelectronic Performance

The rational design of biphenyl-based molecules like this compound is a key strategy for developing materials with superior optoelectronic performance for applications such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. By strategically modifying the molecular structure, it is possible to tune properties like charge transport, emission wavelength, and efficiency.

One approach involves the incorporation of specific functional groups to create bipolar host materials. For instance, attaching electron-transporting moieties like triazoles to a biphenyl core can result in materials with balanced electron and hole transport capabilities, which is crucial for efficient blue phosphorescent OLEDs. nih.gov Another strategy focuses on extending the π-conjugated system of the biphenyl structure to lower the bandgap and improve photovoltaic properties for solar cell applications. epa.gov The design of these molecules often involves computational methods like DFT to predict their electronic and geometric properties before synthesis. epa.gov

Strategies for Molecular Alignment and Orientation in Films

Achieving uniform molecular alignment and orientation of this compound and related compounds in thin films is critical for their application in various devices. Several strategies have been developed to control this alignment.

External Fields: The application of external magnetic or electric fields is a common method for inducing long-range orientational order in liquid crystals. Aromatic mesogens, due to their diamagnetic anisotropy, tend to align parallel to an applied magnetic field. acs.org Cooling a liquid crystal sample from its isotropic phase in the presence of a constant magnetic field can result in uniformly aligned samples. researchgate.net This technique offers a non-contact method for producing well-ordered films. researchgate.net Similarly, electric fields can be used to control the orientation of nematic liquid crystals within a cell. nih.gov

Surface-Induced Alignment: The properties of the substrate on which the film is deposited can dictate the orientation of the liquid crystal molecules. This can be achieved through various surface treatments:

Rubbing: Mechanically rubbing a polymer alignment layer, such as polyimide, creates microgrooves that guide the liquid crystal molecules to align in a specific direction. nih.gov

Photoalignment: Using polarized light to induce anisotropy in a photosensitive polymer layer provides a non-contact method for creating alignment surfaces. chimia.chaps.org

Chemical Interactions: The surface energy of the alignment layer can influence the orientation. For instance, if the surface tension of the liquid crystal is greater than the surface energy of the substrate, vertical alignment can be promoted. nih.gov Polymer films with specific side chains that are structurally similar to the liquid crystal molecules can also induce vertical alignment through intermolecular interactions. mdpi.com

These strategies allow for the fabrication of highly ordered thin films of biphenyl-based liquid crystals, which is essential for optimizing the performance of optical and electronic devices.

Future Directions and Emerging Research Areas

Exploration of Novel Derivatives and Hybrid Systems

A significant avenue for future research lies in the rational design and synthesis of novel derivatives of 4,4'-Bis(hexyloxy)biphenyl. By chemically modifying the core biphenyl (B1667301) structure or the hexyloxy chains, researchers can fine-tune the material's properties to meet the demands of specific applications. For instance, the introduction of different functional groups could lead to derivatives with enhanced liquid crystalline ranges, novel mesophases, or tailored optical and electronic properties.

One promising area is the development of hybrid systems that incorporate the this compound moiety into larger molecular architectures. For example, it can be used as a precursor for the synthesis of more complex molecules like N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, a compound of interest for optoelectronic devices. mdpi.com This is achieved through a Buchwald–Hartwig cross-coupling reaction, demonstrating how the foundational biphenyl structure can be integrated into more complex donor-acceptor systems. mdpi.com

Another innovative approach involves the creation of hybrid organic-inorganic materials. Research has demonstrated the preparation of purely hybrid organic-inorganic organosilane nanofibers using a precursor based on 4,4'-bis(triethoxysilyl)-1,1'-biphenyl. researchgate.net These nanofibers are synthesized through a sol-gel process combined with electrospinning and are composed solely of the organo-bis-silylated precursor, offering unique properties due to the strong covalent bonds between silicon and carbon. researchgate.net This suggests a potential pathway for creating novel functional materials by integrating this compound into similar hybrid structures.

Furthermore, the synthesis of derivatives such as tert-Butyl Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate highlights the versatility of the biphenyl core in creating building blocks for organic photovoltaic materials. mdpi.com The exploration of such derivatives, along with triphenylene-based compounds incorporating bis(hexyloxy) functionalities, opens up possibilities for new amphiphilic materials with unique self-assembly and mesogenic behaviors. rsc.org

| Derivative/Hybrid System | Synthetic Approach | Potential Application |

| N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine | Buchwald–Hartwig cross-coupling | Optoelectronic devices |

| Hybrid organic-inorganic nanofibers | Sol-gel process and electrospinning | Optoelectronics, Biomedicine |

| tert-Butyl Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | Suzuki cross-coupling | Organic photovoltaics |

| Amphiphilic mixed-substituent triphenylenes | Multi-step organic synthesis | Advanced materials with tailored mesogenic properties |

Advanced Characterization Techniques for In-situ Studies

A deeper understanding of the dynamic processes that govern the behavior of this compound, particularly its phase transitions, requires the application of advanced in-situ characterization techniques. While traditional methods like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) provide valuable information about mesophase identification and transition temperatures, they often lack the temporal and spatial resolution to probe the underlying molecular dynamics in real-time. beilstein-journals.org

Future research would benefit from the use of techniques that can monitor structural and property changes as they occur. For instance, in-situ X-ray diffraction (XRD) studies during heating and cooling cycles can provide detailed information about the changes in molecular packing and ordering at the onset and during the progression of phase transitions. researchgate.net This can be particularly insightful for understanding the kinetics of these transitions.

Molecular dynamics (MD) simulations represent another powerful tool for gaining atomistic insights into the nematic-isotropic phase transition. arxiv.org By employing advanced sampling methods like the generalized replica exchange method (gREM), researchers can overcome the energy barriers associated with first-order phase transitions and accurately calculate thermodynamic properties such as the insertion free energy of the molecules in different phases. arxiv.org These simulations can elucidate the balance between intermolecular interaction energies and entropic contributions that drive the phase transition.

The combination of in-situ experimental techniques with advanced computational modeling will be crucial for developing a comprehensive picture of the structure-property-dynamics relationships in this compound and its derivatives.

| Characterization Technique | Information Gained | Relevance to this compound |

| In-situ X-ray Diffraction (XRD) | Real-time changes in molecular packing and long-range order during phase transitions. | Understanding the structural evolution between crystalline, liquid crystalline, and isotropic phases. |

| Molecular Dynamics (MD) Simulations with enhanced sampling | Atomistic details of molecular interactions and dynamics governing phase transitions. | Quantifying the energetic and entropic driving forces for the nematic-isotropic transition. |

| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases and observation of textures. | Visualizing the mesophases and their transitions upon heating and cooling. |

| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and associated enthalpy changes. | Quantifying the thermodynamics of the phase transitions. |

Device Integration and Scalability Challenges

The successful integration of this compound and its derivatives into functional devices, such as liquid crystal displays (LCDs) or sensors, presents a number of challenges that need to be addressed in future research. A key aspect is the formulation of liquid crystal mixtures with optimal performance characteristics. This often involves blending the biphenyl-based compound with other liquid crystals to achieve a broad nematic temperature range, low viscosity, and suitable dielectric and optical anisotropy.

A significant hurdle in the widespread adoption of new liquid crystal materials is the scalability of their synthesis. While laboratory-scale synthesis may be straightforward, transitioning to industrial-scale production can be complex and costly. Challenges include ensuring high purity, minimizing batch-to-batch variations, and developing cost-effective synthetic routes. The synthesis of biphenyl derivatives often relies on cross-coupling reactions, which may use expensive catalysts and require stringent reaction conditions. Optimizing these processes for large-scale production is a critical area for future research and development.

Furthermore, the long-term stability and reliability of devices incorporating these materials need to be thoroughly investigated. This includes assessing their performance under various environmental conditions, such as temperature fluctuations and exposure to UV radiation. Understanding and mitigating degradation mechanisms will be crucial for ensuring the longevity of the final products.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly manufacturing, future research on this compound should prioritize the development of sustainable synthetic methods. Traditional organic synthesis often involves the use of hazardous solvents, toxic reagents, and energy-intensive processes. Green chemistry principles offer a framework for designing more benign synthetic routes.

The concept of "green synthesis" also extends to the use of renewable starting materials. While the synthesis of this compound typically starts from petroleum-derived feedstocks, future research could explore pathways that utilize biomass-derived platform chemicals.

Recent advancements in the "green synthesis" of nanoparticles using plant extracts offer an interesting paradigm for the development of environmentally friendly chemical processes. bepls.commdpi.comnih.govsciopen.com These methods utilize natural products as reducing and capping agents, avoiding the need for harsh chemicals. While not directly applicable to the synthesis of liquid crystals, this approach highlights the potential for bio-inspired and environmentally benign chemical transformations that could be adapted for the synthesis of organic molecules like this compound in the future.

| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefits |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or bio-solvents. | Reduced environmental impact and improved worker safety. |

| Development of Efficient Catalysts | Employing reusable catalysts, such as solid-supported metal catalysts or enzymes. | Minimized waste, lower production costs, and simplified purification. |

| Utilization of Renewable Feedstocks | Exploring synthetic routes from biomass-derived starting materials. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Energy Efficiency | Developing synthetic methods that proceed at lower temperatures and pressures. | Lower energy consumption and reduced carbon footprint. |

Q & A

Q. What are the common synthetic routes for preparing 4,4'-Bis(hexyloxy)biphenyl, and what purification methods are recommended?

The synthesis typically involves alkylation of biphenyl precursors. For example, brominated intermediates (e.g., 4,4'-bis(bromomethyl)-2-(hexyloxy)biphenyl) can be prepared using PBr₃ in CCl₄ under controlled temperatures (0°C), followed by purification via column chromatography . Reaction conditions, such as solvent choice (dioxane for PCC-mediated oxidations) and stoichiometry, significantly impact yield. Post-synthesis purification using column chromatography or recrystallization is critical to isolate high-purity products (>97% GC) .

Q. How can standard spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and hexyloxy chain resonances (δ 0.8–1.8 ppm for CH₃ and CH₂ groups). Splitting patterns confirm substitution symmetry .

- IR : Stretching vibrations for C-O-C (1250–1050 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) validate ether and biphenyl linkages . Cross-referencing with elemental analysis ensures molecular formula accuracy (C₂₄H₃₄O₂).

Q. What are the critical physical properties (e.g., solubility, melting point) of this compound, and how do they influence experimental design?

The compound is hydrophobic, with limited water solubility, necessitating organic solvents (e.g., toluene, DCM) for reactions. Melting points for analogous biphenyl derivatives range from 60–100°C, requiring controlled heating during synthesis . Solubility in polar aprotic solvents (DMF, DMSO) facilitates derivatization reactions .

Q. What safety protocols are essential for handling this compound in the laboratory?

Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), it requires:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling dust/aerosols .

- Storage : Keep in sealed containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound derivatives?

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions .

- Solvent Selection : Non-polar solvents (toluene) reduce side reactions compared to polar solvents .

- Temperature Control : Stepwise heating (e.g., 90°C for 72 hours) enhances regioselectivity in multi-step syntheses .

Q. What structural factors govern the liquid crystalline behavior of this compound, and how can phase transitions be characterized?

The hexyloxy chains promote molecular flexibility, enabling nematic or smectic (SmA) phases. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are used to identify phase transitions (e.g., isotropic-to-nematic at ~120°C). Mixing with cyanobiphenyl analogs (e.g., 6OCB) alters phase behavior, as seen in binary systems .

Q. How do impurities in this compound affect its electronic properties in organic semiconductor applications?

Trace brominated byproducts (from incomplete alkylation) can act as charge traps, reducing carrier mobility. Purification via recrystallization or HPLC (>99.5% purity) minimizes this. UV-Vis and cyclic voltammetry assess optical bandgap (~3.2 eV) and HOMO-LUMO levels for device suitability .

Q. What strategies mitigate the acute toxicity risks of this compound in long-term experimental workflows?

Q. How can computational modeling (DFT, MD) predict the self-assembly behavior of this compound in thin films?

Density functional theory (DFT) calculates intermolecular interactions (van der Waals, π-π stacking), while molecular dynamics (MD) simulations model bulk phase behavior. Parameters like alkyl chain length and dipole alignment correlate with experimental POM/DSC data .

Methodological Notes

- Data Contradictions : Discrepancies in reported melting points (e.g., 62–64°C vs. 100°C) may arise from polymorphic forms or purity levels. Always cross-validate with DSC .

- Spectral Interpretation : Overlapping NMR signals (e.g., aromatic vs. alkoxy protons) require deuterated solvents (CDCl₃) and 2D techniques (COSY, HSQC) for resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.